DL-Alanine-1-13C

描述

DL-Alanine-1-13C as a Pivotal Tracer in Biological Systems

This compound serves as a pivotal tracer due to alanine's central role in various metabolic pathways. As a substrate in the glucose-alanine cycle, alanine (B10760859) facilitates the transport of amino nitrogen from peripheral tissues to the liver and carbon skeletons back to the periphery in the form of glucose. medchemexpress.com Labeling alanine with ¹³C at the carboxyl position provides a specific tag to track the metabolic fate of this carbon atom.

When this compound is introduced into a biological system, the ¹³C label at the C1 position can be traced as alanine undergoes transamination to pyruvate (B1213749) or is incorporated into proteins. nih.gov The metabolic conversion of [1-¹³C]alanine to [1-¹³C]pyruvate, catalyzed by alanine aminotransferase (ALT), is a key step in the glucose-alanine cycle and gluconeogenesis. nih.govresearchgate.net The labeled pyruvate can then enter various pathways, including the tricarboxylic acid (TCA) cycle or conversion to lactate (B86563). nih.govnih.govresearchgate.netmdpi.com By analyzing the distribution of the ¹³C label in downstream metabolites using techniques like NMR and MS, researchers can gain quantitative information about metabolic fluxes and pathway activities. ontosight.ainih.govpnas.org

Overview of this compound Applications in Contemporary Research

This compound is widely used in contemporary biochemical and medical research, primarily as a metabolic tracer. Its applications span several areas:

Metabolic Flux Analysis: By tracking the ¹³C label from this compound into various metabolites, researchers can quantify metabolic fluxes through pathways such as the glucose-alanine cycle, gluconeogenesis, and the TCA cycle. nih.govpnas.orgdiva-portal.orgotsuka.co.jp This is particularly valuable in studying metabolic alterations in diseases like cancer or diabetes. nih.govmdpi.com For instance, studies have used ¹³C-labeled alanine to investigate hepatic alanine metabolism and its role in glucose production. ontosight.ainih.gov

Protein Turnover Studies: While not specific to the C1 label, isotopically labeled amino acids like alanine are used to study protein synthesis and degradation rates. ckisotopes.com

NMR and Mass Spectrometry Studies: The ¹³C label enhances the detectability and provides structural information in NMR spectroscopy and facilitates identification and quantification in MS, making this compound useful for analyzing complex biological samples. ontosight.aickisotopes.comnih.gov

Investigation of Specific Metabolic Pathways: this compound can be used to specifically probe pathways involving alanine and pyruvate metabolism. For example, studies have used [1-¹³C]pyruvate (derived from labeled alanine) to investigate metabolic fluxes in the liver and kidneys. nih.govresearchgate.net

These applications provide valuable insights into cellular and organismal metabolism, contributing to a better understanding of biological processes and disease mechanisms.

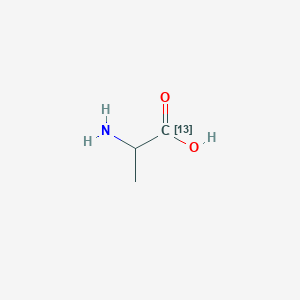

Structure

3D Structure

属性

IUPAC Name |

2-amino(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906990 | |

| Record name | (1-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-81-2 | |

| Record name | Alanine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102029812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks Employing Dl Alanine 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics. The incorporation of 13C isotopes significantly enhances NMR studies by improving sensitivity and providing specific signals from labeled molecules, which is particularly useful in complex biological mixtures where spectral overlap can be a challenge. ontosight.ainih.govosf.io

High-Resolution 13C NMR for Monitoring Metabolite Turnover and Isotopic Enrichment

High-resolution 13C NMR spectroscopy, often in conjunction with infusion of 13C-labeled substrates like DL-Alanine-1-13C, is a key method for monitoring metabolic fluxes and determining the isotopic enrichment of metabolites in biological systems. nih.govfrontiersin.org The distinct chemical shifts of 13C nuclei allow for the resolution and identification of various carbon positions within metabolites, even in complex biological samples or in vivo. frontiersin.orgpnas.org

Studies using 13C NMR with labeled substrates have been instrumental in understanding metabolic pathways by tracking the flow of the isotopic label through interconnected reactions. frontiersin.orgresearchgate.net For instance, the metabolism of [1-13C]pyruvate has been monitored using 13C NMR, observing the appearance of the label in downstream metabolites such as [1-13C]lactate, [1-13C]alanine, and [13C]bicarbonate. pnas.orgnih.govacs.org The appearance of the 13C label in alanine (B10760859) from a labeled precursor like pyruvate (B1213749) is catalyzed by alanine transaminase. nih.gov

High-resolution 1H-[13C] NMR on biological extracts can complement in vivo studies, providing detailed information on 13C label accumulation in various metabolites. acs.orgacs.org This approach accounts for the 13C isotope effect, which causes a frequency shift for 13C-labeled compounds, and the variable 13C label accumulation at different carbon positions within a molecule. acs.org

1H-13C Correlated NMR Techniques for Structural and Dynamic Studies of Labeled Biomolecules

Correlated NMR techniques, such as 1H-13C Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Single Quantum Coherence (HSQC), are fundamental in studies involving 13C-labeled biomolecules. These experiments correlate the signals of directly bonded protons and carbons, simplifying complex spectra and providing detailed structural information. nih.gov

In protein studies, incorporating 13C-labeled amino acids like alanine allows for specific probing of these residues within the protein structure. 1H-13C correlation experiments can be used to assign resonances and study the local environment and dynamics of alanine residues. nih.govresearchgate.netacs.org Selective labeling strategies, where only specific amino acid types or even specific atoms within those amino acids are labeled, are particularly valuable for studying large proteins and complexes by reducing spectral complexity and focusing on specific regions of interest. researchgate.netchemie-brunschwig.chutoronto.ca For example, alanine methyl groups, when 13C-labeled, can serve as probes for structure and dynamics in high-molecular-weight protein systems, and 4D NMR experiments have been developed to facilitate their assignment. researchgate.net

Solid-state NMR techniques also utilize 13C labeling and correlation experiments to study the structure and dynamics of solid peptides and proteins, including membrane proteins and amyloid fibrils. meihonglab.com

Hyperpolarized 13C NMR Spectroscopy for Real-time Metabolic Flux Assessments

Hyperpolarized 13C NMR spectroscopy dramatically enhances the sensitivity of 13C detection, allowing for real-time monitoring of metabolic processes with significantly improved temporal resolution. pnas.orgnih.govd-nb.infonih.gov This technique involves polarizing the nuclear spins of 13C-labeled substrates to a non-equilibrium state, resulting in a signal enhancement of several thousandfold. nih.gov

Hyperpolarized this compound, or more commonly, hyperpolarized [1-13C]pyruvate which is then metabolized to [1-13C]alanine, can be used as a tracer to study metabolic fluxes in vivo and ex vivo. pnas.orgnih.govacs.orgd-nb.info The rapid acquisition times possible with hyperpolarization allow for the dynamic observation of the conversion of the labeled substrate into its metabolic products. pnas.orgnih.govd-nb.info

Studies using hyperpolarized [1-13C]pyruvate have demonstrated the real-time detection of its metabolic products, including [1-13C]alanine, in organs like the heart and brain. pnas.orgnih.govacs.orgd-nb.info The rate of appearance of the 13C label in alanine provides information about the activity of alanine transaminase and the metabolic flux through this pathway. nih.gov This technique holds promise for assessing metabolic changes in various physiological and pathological conditions. nih.gov

An example of data obtained from hyperpolarized 13C NMR shows the dynamic changes in 13C signals over time after injection of a hyperpolarized substrate, revealing the kinetics of metabolite formation. nih.govd-nb.info

Example Data Representation (Illustrative based on search results, not a direct copy):

| Time (s) | [1-13C]Pyruvate Signal Intensity (Arbitrary Units) | [1-13C]Lactate Signal Intensity (Arbitrary Units) | [1-13C]Alanine Signal Intensity (Arbitrary Units) |

| 0 | High | Low | Low |

| 3 | Decreasing | Increasing | Increasing |

| 6 | Decreasing | Increasing | Increasing |

| ... | ... | ... | ... |

(Note: Actual data would involve specific numerical values and error margins, derived from experimental measurements as described in sources like nih.govd-nb.info. This table is a conceptual representation of the type of dynamic data obtained.)

Biomolecular NMR for Elucidating Protein Structure and Dynamics Incorporating Labeled Alanine

Isotope labeling, including the use of 13C-labeled amino acids like alanine, is a cornerstone of biomolecular NMR for determining the three-dimensional structure and studying the dynamics of proteins and nucleic acids. acs.orgchemie-brunschwig.ch By incorporating 13C-labeled alanine into proteins, researchers can utilize a variety of multi-dimensional NMR experiments to obtain site-specific information. acs.orgutoronto.cautoronto.ca

The 13C label in alanine provides additional handles for resonance assignment and the measurement of structural parameters such as chemical shifts, scalar couplings, and NOE restraints. acs.orgutoronto.ca These parameters are then used in computational methods to calculate protein structures. acs.org Furthermore, 13C relaxation measurements can provide insights into the picosecond to nanosecond timescale dynamics of alanine residues within the protein, revealing information about local flexibility and molecular motion. utoronto.ca

Selective labeling of alanine residues in a deuterated protein background is a common strategy to simplify spectra and reduce issues related to signal overlap and relaxation in large proteins, allowing for the study of higher molecular weight systems. researchgate.netchemie-brunschwig.chutoronto.ca

Mass Spectrometry (MS) Approaches

Mass spectrometry is a highly sensitive analytical technique that separates ions based on their mass-to-charge ratio. The use of stable isotopes like 13C in this compound introduces a distinct mass shift, which is invaluable for tracing and quantifying metabolites in complex biological samples. ontosight.aickisotopes.com

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Metabolic Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a primary method for accurate and precise quantitative analysis of metabolites. ckisotopes.comnih.gov This technique involves adding a known amount of an isotopically labeled analog of the analyte (in this case, this compound for alanine quantification) to the sample. ckisotopes.comnih.gov The ratio of the labeled to unlabeled compound is then measured by mass spectrometry.

Since the labeled internal standard is chemically identical to the endogenous analyte, it behaves similarly throughout sample preparation and analysis, compensating for potential losses or variations in ionization efficiency. ckisotopes.comnih.gov This makes IDMS a highly accurate method for determining the absolute concentration of the analyte in the original sample. ckisotopes.comnih.gov

This compound is used as an internal standard in MS-based methods for the quantitative analysis of alanine in various biological matrices, including plasma, urine, and tissue extracts. ckisotopes.comeurisotop.com This is particularly relevant in metabolomics studies where accurate quantification of a wide range of metabolites is required. nih.govckisotopes.comnih.gov The distinct mass difference introduced by the single 13C atom at the carboxyl position allows for clear differentiation between endogenous alanine and the added this compound standard in the mass spectrometer.

IDMS using uniformly 13C-labeled cell extracts as internal standards has also been developed for quantitative analysis of microbial metabolomes, demonstrating the effectiveness of using labeled standards to improve accuracy and precision by accounting for variations in sample processing. nih.gov

Mass Isotopomer Distribution Analysis (MIDA) in Metabolic Flux Quantification

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to quantify metabolic fluxes by analyzing the distribution of stable isotopes within metabolites. When a labeled tracer like DL-Alanine-1-¹³C is introduced into a biological system, it is metabolized through various pathways. Enzymes and metabolic reactions rearrange the labeled atoms, resulting in a characteristic distribution of mass isotopomers in downstream metabolites nih.gov. Isotopomers are molecules that have the same elemental composition but differ in the number and position of isotopic substitutions nih.gov.

By measuring the abundance of these different mass isotopomers using mass spectrometry, researchers can infer the rates of specific metabolic reactions and the contribution of different pathways to the synthesis of a metabolite nih.govnih.gov. MIDA relies on the principle that the pattern of labeling in a product molecule reflects the labeling pattern of its precursor molecules and the stoichiometry of the enzymatic reactions involved. For example, if DL-Alanine-1-¹³C is used as a tracer, the ¹³C label is located in the carboxyl group. As alanine enters metabolic pathways like the glucose-alanine cycle, the ¹³C label can be transferred to other molecules, such as pyruvate and subsequently glucose jci.org. Analyzing the mass isotopomer distribution of these downstream metabolites allows for the quantification of flux through pathways like gluconeogenesis jci.orgmit.edu.

MIDA can be applied in both steady-state and non-steady-state conditions to study metabolic dynamics nih.gov. While traditional MIDA often focused on polymer biosynthesis and turnover, the principles extend to the analysis of mass isotopomer distributions of central metabolites for flux estimation nih.gov. The accuracy of MIDA is significantly influenced by the precision of the mass isotopomer measurements and the complexity of the metabolic network being studied nih.gov.

Chromatography-Mass Spectrometry Integration (LC-MS, GC-MS) for Comprehensive Metabolomic Profiling

Chromatography coupled with mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for comprehensive metabolomic profiling and the analysis of stable isotope tracers like DL-Alanine-1-¹³C jst.go.jpshimadzu.comnih.gov. These integrated platforms allow for the separation of complex mixtures of metabolites before their detection and identification by mass spectrometry.

GC-MS is widely used in metabolomics due to its high chromatographic resolution and stable measurement, making it suitable for analyzing volatile and semi-volatile compounds, including many amino acids and organic acids after derivatization jst.go.jpshimadzu.com. LC-MS is preferred for analyzing a broader range of metabolites, particularly more polar and labile compounds that are not suitable for GC shimadzu.com.

When using DL-Alanine-1-¹³C as a tracer, LC-MS and GC-MS enable the identification and quantification of both the labeled tracer and its downstream metabolic products ontosight.aijst.go.jp. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). The incorporation of the ¹³C isotope in DL-Alanine-1-¹³C results in a characteristic mass shift (M+1 compared to the unlabeled compound), which allows for its specific detection and differentiation from the naturally abundant unlabeled alanine . By monitoring the abundance of the labeled and unlabeled forms of alanine and its metabolites over time, researchers can track the flow of carbon through metabolic pathways nih.govacs.org.

These techniques are crucial for obtaining the mass isotopomer distribution data required for MIDA and other flux analysis methods nih.gov. The sensitivity and specificity of LC-MS and GC-MS allow for the detection of metabolites present at low concentrations in complex biological matrices, such as cell extracts, tissue samples, and biological fluids nih.gov.

Research findings often presented using these techniques include tables showing the relative abundance of different mass isotopomers of various metabolites following incubation or administration of DL-Alanine-1-¹³C. This data is then used to calculate fractional isotopic enrichment and infer metabolic fluxes.

Preparation and Isotopic Labeling Strategies for Research Applications

The availability of highly enriched and site-specifically labeled isotopes is critical for the success of stable isotope tracing experiments. The preparation of compounds like DL-Alanine-1-¹³C involves specific synthesis routes to ensure the precise placement of the isotopic label.

Enzymatic and Chemical Synthesis Routes for Site-Specific ¹³C Labeling

Site-specific isotopic labeling of amino acids like alanine can be achieved through both enzymatic and chemical synthesis routes. While general chemical procedures for the isotopic labeling of L-amino acids can be challenging, methods have been developed for preparing specifically labeled DL-alanine, including [1-¹³C] DL-alanine google.com.

Chemical synthesis often involves multi-step procedures starting from a precursor molecule containing the stable isotope. For example, the synthesis of [1-¹⁴C]-DL-alanine (a radioactive isotope analog, but the principle is similar for ¹³C) has been reported using a multistep synthesis starting from ¹⁴CO₂ nih.gov. This involved converting ¹⁴CO₂ into [1-¹⁴C]-propionic acid, followed by bromination and ammonolysis nih.gov. Similar chemical strategies can be adapted for the incorporation of ¹³C at the carboxyl position of alanine.

Enzymatic synthesis offers an alternative approach, often allowing for more stereospecific labeling and milder reaction conditions google.comd-nb.info. Enzymes like pyruvate-glutamate transaminase can be used to convert labeled pyruvate into labeled alanine google.com. For instance, [3-¹³C]L-alanine has been prepared from [3-¹³C]pyruvate using this enzyme google.com. While this example is for L-alanine and labeling at the C3 position, enzymatic methods can be designed or adapted for the synthesis of DL-Alanine-1-¹³C, potentially involving enzymes that act on precursors where the carboxyl carbon is labeled. Chemo-enzymatic approaches, combining chemical steps to synthesize a labeled precursor followed by enzymatic reactions to produce the final labeled amino acid, are also employed nih.govd-nb.info.

The choice between enzymatic and chemical synthesis depends on factors such as the desired stereochemistry (L, D, or DL), the specific position of the label, the required isotopic enrichment, and the availability of suitable enzymes and labeled precursors.

Considerations for Isotopic Purity and Enrichment in Tracer Experiments

Natural abundance of ¹³C is approximately 1.1% . To effectively trace metabolic pathways, the enrichment of the labeled tracer must be significantly higher than this natural abundance, typically 98-99 atom % ¹³C or higher isotope.com. Impurities, either chemical or isotopic, can lead to inaccurate results. Chemical impurities can interfere with chromatographic separation and mass spectrometric detection, while isotopic impurities (e.g., labeling at unintended positions or lower enrichment than specified) can complicate the interpretation of mass isotopomer patterns ckisotopes.com.

Suppliers of stable isotope-labeled compounds provide Certificates of Analysis (COA) that specify the chemical purity and isotopic enrichment of the product ckisotopes.com. Researchers must carefully evaluate these specifications to ensure they meet the requirements of their planned experiments. The accuracy of metabolic flux analysis is directly dependent on the accurate knowledge of the isotopic enrichment of the tracer used pitt.edu.

Furthermore, during the experiment, it is important to consider potential isotopic dilution by unlabeled endogenous pools of the metabolite nih.gov. This dilution affects the observed enrichment in downstream metabolites and must be accounted for in flux calculations. Experimental designs, such as using a primed constant infusion of the tracer, can help achieve a relatively stable isotopic enrichment in the precursor pool, simplifying kinetic analysis nih.gov.

The measurement of isotopic enrichment in biological samples is typically performed using mass spectrometry, and computational methods are employed to accurately determine the abundance of different isotopomers and calculate the fractional enrichment pitt.edu.

Advanced Research Applications of Dl Alanine 1 13c in Metabolic Biology

Elucidation of Central Carbon Metabolism

DL-Alanine-1-¹³C, through its rapid and reversible transamination to pyruvate (B1213749) labeled at the C1 position ([1-¹³C]pyruvate), serves as an effective tracer for investigating key pathways within central carbon metabolism, including glycolysis, gluconeogenesis, the TCA cycle, the pentose (B10789219) phosphate (B84403) pathway, and pyruvate-centric anaplerotic routes thegoodscentscompany.comsigmaaldrich.comchem960.comfishersci.nonih.gov. The distribution of the ¹³C label from [1-¹³C]pyruvate into downstream metabolites provides detailed information about the relative contributions and activities of these interconnected pathways.

Flux Analysis through Glycolysis and Gluconeogenesis Pathways

While glucose tracers are typically used for direct analysis of glycolysis, the conversion of DL-Alanine-1-¹³C to [1-¹³C]pyruvate allows for indirect assessment of glycolytic and gluconeogenic fluxes, particularly in contexts where pyruvate is a significant substrate for these pathways. [1-¹³C]pyruvate can be converted to lactate (B86563) via lactate dehydrogenase, resulting in [1-¹³C]lactate sigmaaldrich.com. In gluconeogenesis, [1-¹³C]pyruvate can be carboxylated to [3-¹³C]oxaloacetate via pyruvate carboxylase, which then enters the gluconeogenic pathway to eventually produce labeled glucose thegoodscentscompany.com. The labeling patterns in glucose and other intermediates can reveal the rate of glucose synthesis from pyruvate. Studies using labeled alanine (B10760859) have investigated gluconeogenesis in hepatocytes, demonstrating the flux through this pathway under different physiological conditions thegoodscentscompany.com. The scrambling of the label from [3-¹³C]oxaloacetate through reversible reactions in gluconeogenesis and the TCA cycle influences the labeling patterns observed in glucose thegoodscentscompany.com.

Quantitative Determination of Tricarboxylic Acid (TCA) Cycle Activity

The entry of carbon from DL-Alanine-1-¹³C into the TCA cycle occurs primarily via its conversion to [1-¹³C]pyruvate, which can then be oxidatively decarboxylated by the pyruvate dehydrogenase complex (PDH) to produce [M-1]acetyl-CoA (unlabeled acetyl-CoA, as the labeled carboxyl group is released as ¹³CO₂) or carboxylated by pyruvate carboxylase (PC) to produce [3-¹³C]oxaloacetate thegoodscentscompany.com. While [1-¹³C]pyruvate oxidation via PDH directly leads to the loss of the ¹³C label as ¹³CO₂, the anaplerotic entry of [3-¹³C]oxaloacetate introduces the label into the TCA cycle intermediates. Subsequent turns of the cycle and exchange reactions result in the redistribution of the ¹³C label into various metabolites, such as citrate, α-ketoglutarate, succinate, fumarate, malate, aspartate, and glutamate (B1630785) thegoodscentscompany.com.

Table 1: ¹³C Labeling Distribution in Select TCA Cycle Related Metabolites from [1-¹³C]Pyruvate

| Metabolite | Expected Labeling after 1st turn (via PC) | Expected Labeling after 1st turn (via PDH) | Notes |

| Pyruvate | [1-¹³C]Pyruvate | [1-¹³C]Pyruvate | Initial tracer-derived intermediate |

| Oxaloacetate | [3-¹³C]Oxaloacetate | Unlabeled Oxaloacetate | Formed via PC or from other sources |

| Acetyl-CoA | Unlabeled Acetyl-CoA | Unlabeled Acetyl-CoA | Formed via PDH (C1 lost as CO₂) |

| Citrate | [3-¹³C]Citrate | Unlabeled Citrate | Condensation of Acetyl-CoA and Oxaloacetate |

| α-Ketoglutarate | [3-¹³C]α-Ketoglutarate | Unlabeled α-Ketoglutarate | Derived from Isocitrate |

| Glutamate | [3-¹³C]Glutamate | Unlabeled Glutamate | Formed from α-Ketoglutarate via transamination thegoodscentscompany.com |

| Succinate/Fumarate/Malate | Label distributes between C2/C3 or C1/C4 after subsequent turns and reversible reactions | Unlabeled | Symmetrical intermediates in TCA cycle thegoodscentscompany.com |

| Aspartate | Label distributes between C2/C3 | Unlabeled | Formed from Oxaloacetate via transamination thegoodscentscompany.com |

Note: This table illustrates simplified expected labeling patterns after the first turn of the cycle from [1-¹³C]pyruvate entering via either PC or PDH. Actual labeling patterns in experiments are more complex due to multiple turns, exchange reactions, and contributions from endogenous pools and other substrates.

Investigation of Pyruvate Metabolism and Anaplerotic Pathways

Pyruvate stands at a crucial metabolic crossroads, with several fates including conversion to lactate, alanine, acetyl-CoA (via PDH), and oxaloacetate (via PC) sigmaaldrich.comchem960.com. DL-Alanine-1-¹³C is directly involved in pyruvate metabolism through the reversible alanine aminotransferase reaction, making it an excellent tracer for studying pyruvate flux and its partitioning between these different pathways thegoodscentscompany.comsigmaaldrich.comchem960.comfishersci.nonih.gov.

The labeling of alanine from [1-¹³C]pyruvate via alanine aminotransferase is rapid sigmaaldrich.com. By tracing the ¹³C label from DL-Alanine-1-¹³C into lactate, acetyl-CoA-derived TCA cycle intermediates, and oxaloacetate-derived metabolites, researchers can quantify the fluxes through lactate dehydrogenase, PDH, and PC, respectively thegoodscentscompany.com. The relative activities of PDH and PC are particularly important in understanding how pyruvate contributes to both energy production (via the TCA cycle) and the replenishment of TCA cycle intermediates (anaplerosis) thegoodscentscompany.com. Studies using [1-¹³C]pyruvate (derived from or in equilibrium with DL-Alanine-1-¹³C) have shown that the label appears in TCA cycle intermediates via both PDH and PC, and the analysis of labeling patterns can distinguish between these anaplerotic and oxidative routes thegoodscentscompany.comthegoodscentscompany.com.

Table 2: Fates of Carbon-1 from [1-¹³C]Pyruvate

| Pathway | Enzyme(s) | Product(s) containing ¹³C (if any) | Fate of C1 Label |

| Alanine Transamination | Alanine Aminotransferase | [1-¹³C]Alanine | Retained in C1 |

| Lactate Fermentation | Lactate Dehydrogenase | [1-¹³C]Lactate | Retained in C1 |

| Pyruvate Dehydrogenase | Pyruvate Dehydrogenase Complex | ¹³CO₂ + Unlabeled Acetyl-CoA | Released as ¹³CO₂ sigmaaldrich.com |

| Pyruvate Carboxylation | Pyruvate Carboxylase | [3-¹³C]Oxaloacetate | Shifted to C3 |

| Anaplerotic Pathways (other) | e.g., Malic Enzyme | [2-¹³C]Malate (from [1-¹³C]Pyruvate via Malic Enzyme) | Shifted to C2 |

Note: The table focuses on the fate of the C1 label from pyruvate. Other labeling patterns emerge after subsequent metabolic steps and pathway cycling.

Investigations into Amino Acid Metabolism and Interconversions

DL-Alanine-1-¹³C is intrinsically linked to amino acid metabolism, particularly the interconversion between alanine and other amino acids, most notably glutamate.

Kinetics of Alanine Transamination and Exchange in Biological Systems

The reversible transamination reaction catalyzed by alanine aminotransferase (ALT) facilitates the exchange of amino groups between alanine and α-ketoglutarate, resulting in the formation of pyruvate and glutamate sigmaaldrich.comchem960.com. When DL-Alanine-1-¹³C is introduced into a biological system, the ¹³C label at the C1 position is rapidly transferred to the C1 position of pyruvate through this reaction sigmaaldrich.com. This dynamic exchange allows researchers to study the activity and kinetics of ALT and the rate of interconversion between alanine and pyruvate pools thegoodscentscompany.comsigmaaldrich.com.

Table 3: Alanine Transamination Reaction

| Reactants | Enzyme | Products |

| Alanine + α-Ketoglutarate | Alanine Aminotransferase | Pyruvate + Glutamate |

Tracing the Dynamics of the Glucose-Alanine Cycle

The glucose-alanine cycle is a crucial inter-organ metabolic pathway that facilitates the transport of nitrogen from peripheral tissues (primarily muscle) to the liver and the transport of glucose from the liver back to the periphery. In this cycle, glucose is partially metabolized in muscle to pyruvate, which is then transaminated to alanine using amino groups derived from the catabolism of branched-chain amino acids. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is deaminated back to pyruvate, which can serve as a substrate for gluconeogenesis, producing glucose that is released back into the circulation. The amino group removed from alanine in the liver enters the urea (B33335) cycle for detoxification and excretion.

DL-Alanine-1-13C is a powerful tool for tracing the dynamics of this cycle. By administering this compound and monitoring the appearance of the 13C label in glucose produced by the liver, researchers can quantify the rate of gluconeogenesis from alanine. chemsrc.commedchemexpress.com Studies using labeled alanine, such as [3-13C]alanine, have assessed alanine turnover rates, providing insights into the flux through this cycle. nih.gov Research in human subjects has shown that reduced rates of hepatic mitochondrial oxidation during prolonged starvation are associated with decreased rates of alanine turnover, assessed using [3-13C]alanine. nih.gov Infusing unlabeled alanine in these fasted individuals to restore alanine turnover rates to levels observed after a shorter fast increased hepatic mitochondrial oxidation, highlighting the role of glucose-alanine cycling in regulating hepatic metabolism during starvation. nih.gov Isotope tracing in adult zebrafish using [U-13C] glucose has provided evidence of a tumor-liver alanine cycle, where glucose-derived alanine is excreted from melanoma and transferred to the liver for gluconeogenesis. nih.gov This process allows tumors to remove excess nitrogen and provides the liver with carbon for glucose production. nih.gov Pharmacological inhibition of this cycle in zebrafish reduced tumor burden. nih.gov

Studies on Protein Synthesis Rates and Amino Acid Turnover

Stable isotope-labeled amino acids, including labeled alanine, are widely used to measure protein synthesis and turnover rates in vivo and in vitro. By administering a precisely measured amount of a labeled amino acid (the tracer) and measuring its incorporation into protein over time, researchers can calculate the fractional synthesis rate (FSR) of proteins. This compound can be utilized in these studies, although other labeled amino acids like leucine (B10760876) or phenylalanine are also commonly employed. nih.govunja.ac.idphysiology.org The principle involves tracking the incorporation of the 13C-labeled alanine into newly synthesized protein molecules. The rate of incorporation reflects the rate at which new protein is being made.

Studies using deuterated alanine (2H-alanine), often derived from the administration of deuterated water (2H2O), have been used to determine protein fractional breakdown rates by measuring the disappearance of the label from pre-labeled proteins. nih.govmetsol.com While this specifically refers to deuterated alanine, it illustrates the general principle of using labeled alanine to study protein dynamics. The use of labeled amino acids allows for the quantification of protein turnover, which is the balance between protein synthesis and protein breakdown. nih.govunja.ac.id Accurate measurement of protein synthesis rates requires determining the enrichment of the precursor pool (free amino acid) and the enrichment of the amino acid incorporated into protein. nih.govunja.ac.id

Analysis of Alanine's Role in Ammonia (B1221849) Detoxification via the Urea Cycle

Alanine plays a significant role in the transport of nitrogen, in the form of amino groups, from peripheral tissues to the liver for detoxification through the urea cycle. caldic.com During amino acid catabolism in peripheral tissues, amino groups are transferred to glutamate, which can then transfer its amino group to pyruvate to form alanine. caldic.commansarovardentalcollege.com This process, catalyzed by alanine aminotransferase, allows nitrogen to be transported safely in the bloodstream as alanine. mansarovardentalcollege.com In the liver, alanine is deaminated, and the released ammonia enters the urea cycle. caldic.commansarovardentalcollege.com The urea cycle, primarily located in the liver, converts toxic ammonia into urea, which is then excreted by the kidneys. caldic.comnih.govnih.gov

While this compound itself doesn't directly trace the urea molecule, its metabolism in the liver provides a source of 13C-labeled carbon skeletons that can enter pathways linked to the urea cycle, such as the tricarboxylic acid (TCA) cycle. The nitrogen from this compound contributes to the ammonia pool that is detoxified by the urea cycle. caldic.commansarovardentalcollege.com Studying the metabolic fate of the carbon label from this compound in the liver can indirectly provide information about the interplay between alanine metabolism, the TCA cycle, and the urea cycle. For example, the entry of the pyruvate derived from alanine into the TCA cycle can be traced using 13C labeling. The urea cycle is essential for maintaining low levels of circulating ammonia, as elevated levels are toxic, particularly to the nervous system. caldic.comresearchgate.net Disorders of the urea cycle can lead to hyperammonemia. caldic.comnih.govnih.gov

Cellular and Organ-Specific Metabolic Research with this compound

This compound is a valuable tracer for investigating metabolic processes in specific cells and organs, providing insights into how these tissues handle alanine and how alanine metabolism integrates with other pathways under various physiological and pathophysiological conditions.

Hepatic Metabolism and Its Regulation Under Physiological and Pathophysiological Conditions

The liver is a central organ in amino acid metabolism, including the metabolism of alanine. As discussed earlier, the liver takes up alanine from the circulation and can convert it to pyruvate, which can then be used for gluconeogenesis or oxidation in the TCA cycle. caldic.comnih.gov Studies using 13C-labeled alanine have investigated alanine metabolism in the liver, both in vivo and in vitro. nih.gov These studies have provided information about the different metabolic pathways alanine enters in the liver, such as entry into the TCA cycle mainly via pyruvate carboxylase. nih.gov The use of 13C NMR spectroscopy has allowed researchers to obtain valuable information about the regulation of hepatic alanine metabolism under conditions promoting gluconeogenesis. nih.gov For instance, studies in perfused rat livers using L-[3-13C]alanine have examined glycogen (B147801) turnover, showing that hepatic glycogen undergoes active turnover even during net synthesis. nih.gov The 13C label from alanine can be incorporated into glucose and subsequently into glycogen, allowing for the tracing of these pathways. nih.gov

Neuroglial Metabolism in Astrocytes, Neurons, and Co-culture Models

Alanine metabolism also occurs in the brain, involving both astrocytes and neurons. While alanine may not provide significant carbon for energy or neurotransmitter metabolism directly in the brain, it plays a role in carbon skeleton recycling. researchgate.net Studies using 13C NMR spectroscopy with labeled substrates, though often focusing on glucose or acetate (B1210297), provide insights into the compartmentalized nature of brain metabolism and the metabolic interactions between neurons and astrocytes. nih.govfrontiersin.orgmdpi.com Alanine transport into astrocytes is largely mediated by specific transporters like system L isoform LAT2, while uptake into neurons involves Na+-dependent transporters. researchgate.net Research suggests that alanine cycling occurs subsequent to glutamate/glutamine cycling in the brain. researchgate.net The impact of amino acid transport inhibition on the metabolism of 13C-labeled glucose and acetate in cerebellar slices has demonstrated the significant role of glutamate/glutamine and alanine cycling in this brain region. mdpi.com

Immune Cell Metabolic Reprogramming, including T-cell Differentiation and Exhaustion

Metabolic reprogramming is a critical aspect of immune cell function, particularly during differentiation and in conditions like T-cell exhaustion. Activated T cells undergo significant metabolic changes to support rapid proliferation and effector functions nih.govmpg.de. While glucose and glutamine are major nutrients for activated T cells, the metabolism of other amino acids, including alanine, also plays a role harvard.edu. Studies investigating T cell metabolism have shown that while T cells increase uptake of several amino acids upon activation, alanine appears to be primarily used for protein synthesis rather than serving as a major catabolic substrate harvard.edunih.gov. The low expression of alanine aminotransferase, the enzyme responsible for interconverting pyruvate and alanine, in activated T cells supports this observation nih.gov.

However, extracellular alanine is reported to be essential for the initial activation of naive T cells and the restimulation of memory T cells. Alanine deprivation can lead to metabolic and functional impairments in these cells harvard.edunih.gov. This dependence on exogenous alanine highlights its importance as a building block for the increased protein synthesis required during T cell activation and expansion harvard.edunih.gov.

T-cell exhaustion, a state of dysfunction that occurs during chronic infections and cancer, is characterized by distinct metabolic alterations, including reduced glucose uptake and mitochondrial dysfunction frontiersin.orgnih.govsciepublish.com. While research in this area has heavily focused on glucose and fatty acid metabolism, the specific role of alanine metabolism in T-cell exhaustion is an ongoing area of investigation. Studies using metabolic tracing with 13C-labeled substrates could potentially reveal how alanine uptake and utilization are altered in exhausted T cells compared to effector or memory T cells, providing insights into potential metabolic vulnerabilities that could be targeted therapeutically.

Metabolic Flux Analysis in Microbial Communities and Pathogens

13C metabolic flux analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes in microorganisms nih.govmdpi.com. Applying 13C-MFA to microbial communities and pathogens presents unique challenges due to the complexity of diverse species and the difficulty in distinguishing metabolic contributions from individual members or host cells nih.gov. Despite these challenges, isotopically labeled substrates, including labeled alanine, are being used to probe the metabolic activities within these complex systems.

Position-specific 13C-labeled compounds offer more detailed information about carbon flux compared to uniformly labeled substrates, allowing for inferences about central carbon metabolic pathways nih.gov. Studies using 13C-labeled substrates have been employed to assess the activity of central carbon metabolic pathways in microbial communities inhabiting various environments nih.gov. For instance, catabolism of L-alanine has been observed in microbial communities at high temperatures, demonstrating heterotrophic activity and confirming the functioning of the TCA cycle nih.gov.

In the context of host-pathogen interactions, stable isotope tracing can reveal how intracellular pathogens acquire and metabolize nutrients from the host nih.gov. A study utilizing 13C-mannitol, a substrate not metabolized by mammalian cells but used by Salmonella enterica, demonstrated the utility of this approach in tracking pathogen metabolism within host cells nih.gov. While this study focused on mannitol, similar approaches using this compound could be employed to investigate how pathogens utilize host-derived alanine or how alanine metabolism contributes to their survival and proliferation within the host environment.

Furthermore, metabolic modeling combined with flux balance analysis is being used to investigate metabolic interactions within microbial communities, including those in the gut microbiome embopress.org. A study on type 2 diabetic gut microbiota revealed significantly lower community-to-host fluxes of L-alanine in diabetic individuals compared to healthy controls embopress.org. This highlights the potential of 13C-labeled alanine in studying altered amino acid metabolism in the context of dysbiosis and disease within microbial communities.

Cancer Cell Metabolism and Tumorigenesis Studies

Altered metabolism is a hallmark of cancer cells, supporting rapid proliferation and survival in the tumor microenvironment eurisotop.combiorxiv.org. Cancer cells often exhibit increased glucose uptake and a reliance on aerobic glycolysis (the Warburg effect), but they also utilize other nutrients, including amino acids, to fuel their growth eurisotop.comfrontiersin.org. This compound and other 13C-labeled alanine isotopomers are valuable tools for studying alanine's role in cancer metabolism and tumorigenesis.

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is an emerging technique that allows for real-time, non-invasive monitoring of metabolic conversion of labeled substrates in vivo mdpi.comannualreviews.orgnih.gov. Hyperpolarized [1-13C]pyruvate has been widely used in cancer research, and its conversion to [1-13C]lactate and [1-13C]alanine is often monitored as a marker of altered metabolism annualreviews.orgnih.govnih.govresearchgate.netbiomolther.org. Increased conversion of pyruvate to alanine has been observed in some precancerous conditions nih.govnih.gov.

Studies using 13C-labeled alanine directly can provide more specific information about how cancer cells utilize this amino acid. For example, research using [3-13C]alanine demonstrated that glioblastoma cells are capable of taking up and metabolizing alanine, producing labeled lactate and contributing carbon to the TCA cycle intermediates, indicating its use for both energy generation and biosynthesis researchgate.net.

Data from a study using [3-13C]alanine in patient-derived glioblastoma cells showed the incorporation of the 13C label into various metabolites after 24 hours. The mass isotopomer distribution (MID) of metabolites such as citrate, glutamate, malate, and aspartate provided evidence of alanine-derived carbon entering the TCA cycle researchgate.net.

| Metabolite | 13C Enrichment (M+1) |

| Citrate | 6.9 % ± 0.3% |

| Glutamate | 4.4% ± 0.3% |

| Malate | 2.1% ± 0.6% |

| Aspartate | 2.1% ± 0.5% |

Table 1: 13C Enrichment (M+1) in Metabolites of Glioblastoma Cells Cultured with [3-13C]Alanine researchgate.net

This type of data, obtainable with this compound as well, helps to elucidate the metabolic pathways active in cancer cells and how alanine contributes to their metabolic needs. Understanding these metabolic dependencies could lead to the identification of new therapeutic targets.

Assessment of Intracellular Redox State and Bioenergetics

The intracellular redox state, particularly the ratio of NAD+ to NADH, is a crucial indicator of cellular energy status and metabolic health nih.gov. Alanine metabolism is linked to the cellular redox balance through its interconversion with pyruvate, a key intermediate in glycolysis and mitochondrial metabolism creative-proteomics.com.

Determination of Cytosolic [NAD+]/[NADH] Ratios Using Labeled Alanine

The equilibrium of the lactate dehydrogenase (LDH) reaction, which interconverts pyruvate and lactate, is tightly coupled to the cytosolic [NAD+]/[NADH] ratio. Similarly, the alanine aminotransferase (ALT) reaction, which interconverts alanine and pyruvate, also involves the NAD+/NADH couple indirectly through pyruvate. While hyperpolarized [1-13C]pyruvate has been used to estimate the cytosolic [NAD+]/[NADH] ratio by monitoring its conversion to [1-13C]lactate via the LDH reaction, the potential of using labeled alanine for this purpose is also being explored nih.govkcl.ac.uk.

Assessing the utility of hyperpolarized [1-13C]alanine for the in vivo determination of intracellular redox state has been investigated scispace.com. By tracking the metabolic products of labeled alanine, it may be possible to gain insights into the NAD+/NADH balance in specific cellular compartments or tissues.

Interactions of Alanine Metabolism with Cellular Energy Homeostasis

Alanine plays a significant role in whole-body energy homeostasis, particularly through the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver and provides a substrate for gluconeogenesis in the liver creative-proteomics.commedchemexpress.com. In this cycle, alanine is formed in muscle from pyruvate and branched-chain amino acids, transported to the liver, and converted back to pyruvate, which is then used for glucose synthesis creative-proteomics.com. This interconversion influences the NAD+/NADH ratios in both tissues.

At the cellular level, the interplay between alanine and pyruvate metabolism contributes to maintaining cellular redox balance creative-proteomics.com. The conversion of pyruvate to alanine consumes NADH, while the reverse reaction produces NADH. By influencing the concentrations of pyruvate and the activity of related enzymes, alanine metabolism can indirectly impact the cytosolic NAD+/NADH ratio and cellular energy status.

Stereoisomeric Considerations in Dl Alanine 1 13c Research

Differential Metabolic Fates and Enantioselective Pathway Utilization of D- and L-Alanine

The metabolic pathways for D- and L-alanine differ significantly in biological systems. L-alanine is a proteinogenic amino acid and a key player in the glucose-alanine cycle, primarily metabolized through transamination reactions catalyzed by alanine (B10760859) aminotransferases. This process converts L-alanine to pyruvate (B1213749), which can then enter the tricarboxylic acid (TCA) cycle, be used for gluconeogenesis, or converted to lactate (B86563) caldic.comnih.gov.

In contrast, D-alanine metabolism in mammals primarily involves D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding alpha-keto acids (pyruvate in the case of D-alanine), ammonia (B1221849), and hydrogen peroxide nih.govacs.org. This pathway is distinct from the transamination pathway utilized by L-alanine. Studies using 13C-labeled alanine have demonstrated these differential fates. For instance, research in rat liver showed that infused L-alanine and D-alanine are metabolized through different pathways, with the D-enantiomer primarily utilizing the D-amino acid oxidase route nih.gov.

In microbial systems, the differential utilization of alanine enantiomers is also observed. While L-amino acids are generally preferred, D-alanine is an essential component of bacterial peptidoglycan, the structural meshwork of bacterial cell walls acs.orgnih.gov. Bacteria possess alanine racemase enzymes that interconvert L-alanine and D-alanine, ensuring a supply of D-alanine for peptidoglycan synthesis acs.orgnih.gov. Studies using 13C-labeled alanine in soil microbial communities have shown differential uptake and incorporation of the enantiomers into microbial biomass, with Gram-positive bacteria showing greater uptake of L-alanine compared to D-alanine nerc.ac.ukresearchgate.net. The incorporation of 13C from L- and D-alanine into phospholipid fatty acids (PLFAs), indicative of different microbial groups, further highlights these enantioselective metabolic processes nerc.ac.ukresearchgate.net.

Research using 13C-D-alanine in mycobacteria has shown its conversion into 13C-glutamate, suggesting the involvement of a transaminase capable of utilizing D-alanine as a substrate, in addition to its role in peptidoglycan synthesis nih.gov.

The metabolic fate of the carbon skeleton and the amino-nitrogen can also differ. Studies using [13C]alanine (labeling the carbon skeleton) and [15N]alanine (labeling the amino group) during exercise demonstrated that the carbon skeleton is significantly oxidized, while a larger proportion of the amino-nitrogen is retained, suggesting differential processing of these moieties physiology.orgnih.gov.

Impact of Stereoisomerism on Tracer Kinetics and Metabolic Flux Distributions

The distinct metabolic pathways for D- and L-alanine significantly impact their tracer kinetics and the interpretation of metabolic flux analysis (MFA) performed using DL-Alanine-1-13C. When a racemic mixture like this compound is introduced into a biological system, both enantiomers are present and metabolized simultaneously, but via their respective pathways.

Studies employing 13C-MFA often measure the mass isotopomer distributions (MIDs) of proteinogenic amino acids, including alanine, to infer intracellular metabolic fluxes nih.govembopress.org. When using a DL-tracer, the observed MID for alanine reflects the combined pool of both L- and potentially D-alanine within the cell or tissue, and the labeling patterns are a composite of the fluxes through the separate metabolic routes of each enantiomer. This complexity necessitates appropriate metabolic models that can account for the parallel metabolism of D- and L-isomers to accurately quantify fluxes.

For instance, research examining placental metabolism using L-[1-13C]alanine highlighted that maternal alanine is metabolized within the placenta before being supplied to the fetus, indicating significant placental metabolic activity that influences tracer kinetics physiology.org. The differential metabolism of enantiomers can lead to different enrichment levels in various metabolic pools, as seen in a study in rat liver where the enrichment of the alanine pool by infused D-alanine was significantly higher than that by L-alanine nih.gov.

The position of the 13C label is also crucial. Labeling at the C1 position (carboxyl carbon) of alanine results in the 13C label being released as 13CO2 upon decarboxylation of pyruvate via pyruvate dehydrogenase pnas.orgstanford.edu. By tracing the appearance of 13CO2 or bicarbonate, researchers can gain insights into the flux through this specific step pnas.orgstanford.edu. However, the contribution from D- and L-alaninethrough their respective catabolic pathways must be considered.

The impact of stereoisomerism on tracer kinetics can be visualized by examining the incorporation of 13C into downstream metabolites.

| Metabolite Class | Preferred Enantiomer for Incorporation (Example) | Reference |

| Proteinogenic Amino Acids | L-alanine | aimspress.com |

| Bacterial Peptidoglycan | D-alanine | acs.orgnih.gov |

| Phospholipid Fatty Acids (PLFAs) in Gram-positive bacteria | L-alanine (higher incorporation) | nerc.ac.ukresearchgate.net |

Applications of Enantiomer-Specific Labeling in Discerning Biological Mechanisms

The ability to distinguish and trace the metabolic fates of D- and L-alanine through the use of enantiomer-specific labeling, such as with this compound or separate D- and L-labeled tracers, provides powerful tools for discerning specific biological mechanisms.

One key application is in studying the unique metabolic pathways involving D-amino acids, particularly in bacteria. Using D-alanine-specific labeling allows researchers to investigate peptidoglycan synthesis and turnover, as D-alanine is a characteristic component of this bacterial cell wall structure acs.orgnih.gov. Compound-specific isotope analysis can reveal differences in the isotopic composition of D- and L-alanine within biological samples, providing insights into the enzymatic reactions that produce and interconvert these enantiomers, such as the activity of alanine racemase acs.org.

Furthermore, enantiomer-specific labeling can be used to study the metabolism of D-amino acids in contexts where they may serve as signaling molecules or have specific physiological roles. Research investigating the effects of L-alanine on macrophage phagocytosis used 13C-labeled L-alanine to trace its metabolic fate and confirm its conversion into various downstream metabolites, linking L-alanine metabolism to cellular function embopress.org.

The development of enantioselective synthesis methods for producing labeled amino acids, such as 11C-labeled L-alanine for Positron Emission Tomography (PET), highlights the importance of stereospecificity in tracer design for studying biological processes in vivo doi.org. While this example uses 11C, the principle of targeting specific enantiomers for biological studies is directly relevant.

Future Directions and Emerging Research Avenues

Advancements in Multi-Isotopic Tracing Methodologies and Data Integration

Future directions in metabolic tracing methodologies involving DL-Alanine-1-13C include the advancement of multi-isotopic approaches and sophisticated data integration techniques. Combining 13C labeling with other stable isotopes like 15N allows for the simultaneous tracking of carbon and nitrogen atoms through complex metabolic networks, providing a more comprehensive picture of flux distributions aacrjournals.orgphysiology.organnualreviews.org. Technological progress in analytical platforms such as Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography/Mass Spectrometry (LC/MS) is enabling the measurement of mass isotopomer distributions for a wider range of intracellular metabolites from smaller sample sizes nih.gov.

Advancements in 13C Metabolic Flux Analysis (13C-MFA) are crucial for interpreting the complex labeling patterns generated by multi-isotopic experiments nih.govresearchgate.netresearchgate.net. This includes the development of more sophisticated theoretical approaches and user-friendly software tools for 13C-MFA calculations nih.gov. Future efforts will focus on improving the accuracy and precision of flux estimates through the selection of informative isotopic labeling measurements and the development of methods to analyze time-variant metabolic states researchgate.netresearchgate.net. Integrating data from stable isotope tracing with other 'omics' data (e.g., transcriptomics, proteomics) is an emerging area that promises a more holistic understanding of cellular metabolism and its regulation researchgate.net.

Potential for Clinical Translation in Metabolic Disease Diagnostics and Monitoring

The potential for clinical translation of metabolic tracing using 13C-labeled compounds, including this compound, is a significant future direction, particularly in the context of metabolic diseases. Stable isotope tracing offers valuable insights into altered metabolic fluxes and aberrant pathways associated with conditions such as obesity, diabetes, and metabolic syndrome nih.gov. While much of the clinical focus has been on tracers like [1-13C]pyruvate, which is converted to [1-13C]alanine, the direct use of labeled alanine (B10760859) or the information gained from its metabolic fate holds promise nih.govmirasmart.comresearchgate.net.

Research indicates that changes in alanine metabolism are associated with various disease states, including cancer aacrjournals.orgucsf.edu. For instance, elevated alanine levels have been observed in prostate cancer tissue, suggesting its potential as a metabolic biomarker ucsf.edu. Hyperpolarized 13C MRI, which can track the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]alanine in real-time, is being explored for non-invasive disease detection, characterization, and monitoring of treatment response in cancers and other metabolic disorders nih.govmirasmart.comnih.govnih.gov. Future studies will likely refine the use of labeled alanine or alanine-derived signals as diagnostic and prognostic indicators and for assessing the efficacy of metabolic therapies.

Synergistic Integration with Advanced Imaging Modalities for Enhanced Spatial and Temporal Resolution

A key future direction involves the synergistic integration of stable isotope tracing with advanced imaging modalities to achieve enhanced spatial and temporal resolution of metabolic processes. Hyperpolarized 13C MRI is at the forefront of this area, dramatically increasing the sensitivity of 13C detection and enabling real-time, in vivo metabolic imaging nih.govresearchgate.net. This technique allows for the dynamic visualization of the conversion of labeled substrates like [1-13C]pyruvate into downstream metabolites, including [1-13C]alanine, within specific tissues and organs nih.govresearchgate.netrsna.org.

Future advancements in hyperpolarized 13C MRI technology, including improvements in hyperpolarization techniques, faster imaging sequences, and better coil designs, will further enhance the spatial and temporal resolution achievable nih.gov. This will allow for more detailed mapping of metabolic heterogeneity within tissues and the observation of rapid metabolic changes in response to physiological stimuli or therapeutic interventions rsna.org. Combining hyperpolarized 13C MRSI with other imaging modalities, such as 18F-FDG PET, can provide complementary information on different aspects of tumor metabolism, offering a more comprehensive metabolic profile snmjournals.org. The development of new hyperpolarized tracers, potentially including directly hyperpolarized this compound, could further expand the scope of metabolic imaging.

Contribution to Systems Biology Modeling and Personalized Medicine Strategies

This compound tracing contributes significantly to the fields of systems biology modeling and the development of personalized medicine strategies. By providing quantitative data on metabolic fluxes, stable isotope tracing helps in building and refining computational models of cellular and organismal metabolism nih.govresearchgate.netresearchgate.net. These models are essential for understanding the complex interactions between different metabolic pathways and how they are altered in disease states nih.govcabidigitallibrary.org.

In the context of personalized medicine, understanding an individual's unique metabolic profile is crucial for tailoring diagnostic approaches and therapeutic interventions cabidigitallibrary.orgnih.govresearchgate.net. Stable isotope tracing, including the use of labeled alanine, can help characterize individual metabolic phenotypes and identify specific metabolic vulnerabilities or dependencies in diseases like cancer aacrjournals.orgmirasmart.com. Future research will focus on integrating metabolic flux data obtained from tracing experiments with other patient-specific data, such as genomic, proteomic, and clinical information, to develop predictive models for disease progression, treatment response, and potential adverse effects nih.govresearchgate.net. This will facilitate the development of targeted therapies and personalized nutritional or lifestyle recommendations based on an individual's metabolic characteristics.

Table 1: Relevant Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16219000 |

| L-Alanine | 605 |

| D-Alanine | 600 |

| Pyruvic acid | 1060 |

| Lactic acid | 612 |

| Glutamic acid | 610 |

| Aspartic acid | 229 |

| Glucose | 5793 |

| Glutamine | 702 |

| Urea (B33335) | 117 |

Interactive Table: Potential Metabolic Flux Changes in Disease (Illustrative Example)

| Metabolic Pathway/Metabolite Conversion | Potential Change in Disease State (e.g., Cancer) | Tracers Used (Examples) | Detection Method (Examples) |

| Pyruvate (B1213749) to Lactate (B86563) | Increased flux (Warburg effect) | [1-13C]Pyruvate | HP 13C MRI, GC/MS, LC/MS |

| Pyruvate to Alanine | Increased flux in some cancers | [1-13C]Pyruvate, [U-13C]Alanine | HP 13C MRI, GC/MS, LC/MS |

| Alanine to TCA Cycle Intermediates | Altered flux depending on cancer type | [U-13C]Alanine, [3-13C]Alanine | GC/MS, LC/MS, NMR |

| Glucose to Alanine | Altered flux | [U-13C]Glucose, [1-13C]Glucose | GC/MS, LC/MS, NMR |

This table illustrates how tracing with compounds like this compound (or related tracers) can reveal changes in metabolic fluxes associated with disease. Future research will generate detailed quantitative data to populate such tables and provide insights into disease mechanisms and potential therapeutic targets.

常见问题

Q. How can DL-Alanine-1-13C be synthesized with isotopic purity ≥99 atom% 13C, and what analytical methods validate its isotopic enrichment?

this compound is typically synthesized via enzymatic or chemical incorporation of 13C-labeled precursors. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR to confirm 13C enrichment at the C1 position) and mass spectrometry (MS) for isotopic distribution analysis. For example, isotopic purity ≥99% requires peak integration in 13C-NMR spectra to exclude unlabeled alanine signals .

| Method | Parameter | Example Data |

|---|---|---|

| 13C-NMR | Chemical shift (C1) | δ ≈ 175 ppm (carboxyl carbon) |

| LC-MS | Mass-to-charge ratio (M+1) | m/z = 91.09 (unlabeled: 90.09) |

Q. What experimental precautions are necessary when handling this compound in metabolic studies?

- Storage : Store at room temperature in airtight containers protected from moisture and light to prevent degradation .

- Handling : Use gloves compatible with organic solvents (e.g., nitrile) to avoid contamination. Monitor for isotopic exchange in aqueous solutions, which may alter labeling efficiency .

- Safety : While this compound is not classified as hazardous, follow general lab safety protocols (e.g., fume hood use for powder handling) .

Q. How do researchers design NMR experiments to track 13C-labeled alanine in protein structural studies?

- Sample Preparation : Dissolve this compound in deuterated solvents (e.g., D2O) to minimize proton interference.

- Pulse Sequences : Use heteronuclear single quantum coherence (HSQC) or TROSY for 1H-13C correlation in proteins.

- Data Acquisition : Set 13C decoupling during 1H detection to suppress splitting. Typical parameters: spectral width = 20 ppm (13C), 256–512 scans for signal-to-noise ratio ≥10:1 .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) using this compound resolve contradictions in central carbon metabolism data?

MFA integrates isotopomer distributions from 13C-labeled metabolites to quantify metabolic pathway fluxes. For example:

- Tracer Design : Administer this compound to cells and track 13C incorporation into TCA cycle intermediates (e.g., citrate) via LC-MS/MS.

- Data Reconciliation : Use computational tools (e.g., INCA, OpenFLUX) to model fluxes and identify discrepancies between experimental and simulated isotopomer patterns. Contradictions may arise from unaccounted anaplerotic reactions or enzyme promiscuity .

Q. What strategies mitigate spectral overlap in 13C-NMR when analyzing this compound in complex biological mixtures?

- Spectral Editing : Apply DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish CH, CH2, and CH3 groups.

- Dynamic Range Enhancement : Use presaturation or gradient-based methods to suppress water or dominant signals (e.g., glucose).

- Hyphenated Techniques : Couple NMR with LC-SPE (solid-phase extraction) to pre-concentrate alanine and reduce matrix interference .

Q. How do researchers validate the absence of racemization in this compound during long-term stability studies?

-

Chiral Chromatography : Use a CSP (Chiral Stationary Phase) column (e.g., Crownpak CR-I) to separate D- and L-alanine enantiomers.

-

Circular Dichroism (CD) : Monitor CD signals at 210–220 nm; racemization alters the ellipticity ratio.

-

Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare enantiomeric excess (EE) via the equation:

Methodological Best Practices

Q. How should researchers address inconsistent isotopic enrichment data across replicate experiments?

- Quality Control : Standardize tracer concentration and administration protocols.

- Error Analysis : Calculate coefficient of variation (CV) for 13C enrichment. CV >15% suggests technical variability (e.g., pipetting errors).

- Contamination Checks : Run unlabeled controls to detect background 13C signals .

Q. What statistical frameworks are recommended for comparing 13C metabolic incorporation rates between wild-type and mutant cell lines?

- Hypothesis Testing : Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Time-Series Analysis : Apply mixed-effects models to account for biological replicates and time-dependent tracer dilution.

- Effect Size Reporting : Include 95% confidence intervals for flux ratios to assess biological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。